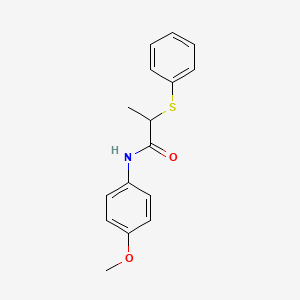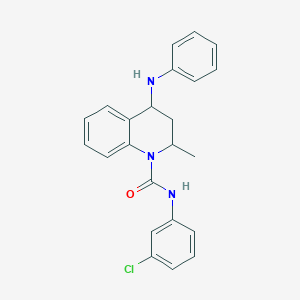![molecular formula C17H29NO2 B5152712 N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B5152712.png)
N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine, also known as carvedilol, is a non-selective beta-blocker and alpha-1 blocker that is used to treat heart failure, hypertension, and angina. It was first approved by the US Food and Drug Administration in 1995 and has since become a commonly prescribed medication for cardiovascular diseases.
作用机制
Carvedilol works by blocking beta-adrenergic receptors and alpha-1 receptors in the body. By blocking beta-adrenergic receptors, N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine reduces the effects of the sympathetic nervous system on the heart, which can lead to a decrease in heart rate and blood pressure. By blocking alpha-1 receptors, N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine can also cause vasodilation, which can further reduce blood pressure.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects on the body. It can reduce heart rate, blood pressure, and cardiac output, which can help to improve left ventricular function in patients with heart failure. Carvedilol can also reduce the activity of the renin-angiotensin-aldosterone system, which can further reduce blood pressure. In addition, N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine has been shown to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
实验室实验的优点和局限性
Carvedilol has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, there are also some limitations to its use. Carvedilol can have off-target effects on other receptors in the body, which can complicate the interpretation of experimental results. In addition, N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine can have variable effects on different tissues and cell types, which can make it difficult to generalize experimental findings.
未来方向
There are a number of future directions for research on N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine. One area of interest is the potential use of N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine in the treatment of other diseases, such as diabetes, Alzheimer's disease, and cancer. Another area of interest is the development of new formulations of N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine that can improve its bioavailability and pharmacokinetics. Finally, there is a need for further research to better understand the mechanisms of action of N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine and its effects on different tissues and cell types.
合成方法
Carvedilol is synthesized by reacting 3-isopropylphenol with epichlorohydrin to form 2-(3-isopropylphenoxy)propanol, which is then reacted with ethylene oxide to form 2-(2-(3-isopropylphenoxy)ethoxy)ethanol. The resulting product is then reacted with 1-bromo-3-chloropropane to form N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine, or N-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-1-butanamine.
科学研究应用
Carvedilol has been extensively studied for its therapeutic effects on cardiovascular diseases. It has been shown to improve left ventricular function in patients with heart failure, reduce blood pressure in patients with hypertension, and improve exercise tolerance in patients with angina. Carvedilol has also been studied for its potential use in the treatment of other diseases, such as diabetes, Alzheimer's disease, and cancer.
属性
IUPAC Name |
N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-4-5-9-18-10-11-19-12-13-20-17-8-6-7-16(14-17)15(2)3/h6-8,14-15,18H,4-5,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSNFIVZUBEBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC(=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-N'-[5-(2-methylbenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5152631.png)
![2-(4-chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5152646.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5152654.png)
![4-[2-(3-bromophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]-2,6-di-tert-butylphenol](/img/structure/B5152671.png)

![2-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4-pyrimidinamine](/img/structure/B5152693.png)
![5-(4-hydroxy-3-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5152696.png)
![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5152701.png)

![2-phenyl-4-{4-[3-(1H-pyrazol-1-yl)propyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5152710.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5152711.png)
![3-{1-[(3-fluorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5152715.png)
![5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5152727.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5152732.png)